molecular formula C8H7BrN4 B138501 5-(4-Bromo-benzyl)-2H-tetrazole CAS No. 127152-64-1

5-(4-Bromo-benzyl)-2H-tetrazole

Cat. No.: B138501
CAS No.: 127152-64-1
M. Wt: 239.07 g/mol
InChI Key: WGIDQYGUQAPOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-benzyl)-2H-tetrazole: is an organic compound that features a tetrazole ring substituted with a 4-bromo-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole typically involves the reaction of 4-bromo-benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azide ion displaces the chloride ion, forming the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromo-benzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzyl derivatives.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 5-(4-Bromo-benzyl)-2H-tetrazole is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Tetrazole derivatives are known for their bioactivity, and the 4-bromo-benzyl group can enhance binding affinity to biological targets.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-benzyl)-2H-tetrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The 4-bromo-benzyl group can enhance lipophilicity, improving cell membrane permeability and target binding.

Comparison with Similar Compounds

  • 5-(4-Chloro-benzyl)-2H-tetrazole
  • 5-(4-Methyl-benzyl)-2H-tetrazole
  • 5-(4-Fluoro-benzyl)-2H-tetrazole

Comparison:

  • Uniqueness: The presence of the bromine atom in 5-(4-Bromo-benzyl)-2H-tetrazole imparts unique reactivity compared to its chloro, methyl, and fluoro analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
  • Reactivity: The bromine atom can participate in specific substitution and coupling reactions that may not be as efficient with other substituents.
  • Applications: While all these compounds can be used in organic synthesis and medicinal chemistry, the specific properties of the bromine atom can make this compound more suitable for certain applications, such as in the development of brominated pharmaceuticals or materials.

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDQYGUQAPOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127152-64-1
Record name 5-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromophenylacetonitrile (30.0 g. 0.15 mol), sodium azide (10.9 g. 0.17 mol) and ammonium chloride (8.9 g. 0.17 mol) were heated in DMF (300 mL) at 90° C. for 2 days. After concentration, water (200 mL) was added to the residue, the mixture was basified with 1M NAOH (170 mL) and washed with ether (2×100 mL). Acidification of the aqueous layer with 1N HCl and collection of the precipitate by suction filtration produced the crude product. This was purified by recrystallization from ethanol to provide 5-[(4-bromophenyl)methyl]-2H-tetrazole (17.2 g, 0.07 mol) in 44% yield, mp. 173°-1750C.
[Compound]
Name
1750C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Stir a mixture of SiCl4 (1.7 g, 10 mmol, 2 eq.) and NaN3 (1.95 g, 30 mmol, 6 eq.) in 50 mL of acetonitrile for 2 hours. Add 1.07 g of 2-(4-bromophenyl) acetamide (5 mmol, 1 eq.) and heat to 85° C. for 5 hour. Cool to room temperature and filter off the solid wash the solid with EtOAc. Wash the ester layer with water, saturated aq. sodium chloride, dry over MgSO4 and evaporate the solvent to afford 900 mg title compound (80%). MS (m/e): 237.0.
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

4-Bromophenylacetonitrile (30.0 g, 0.15 mol), sodium azide (10.9 g, 0.17 mol) and ammonium chloride (8.9 g, 0.17 mol) were heated in DMF (300 mL) at 90° C. for 2 days. After concentration, water (200 mL) was added to the residue, the mixture was basified with 1M NaOH (170 mL) and washed with ether (2×100 mL). Acidification of the aqueous layer with 1N HCl and collection of the precipitate by suction filtration produced the crude product. This was purified by recrystallization from ethanol to provide 5-[(4-bromophenyl)methyl]-2H-tetrazole (17.2 g, 0.07 mol) in 44% yield, mp. 173°-175° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.